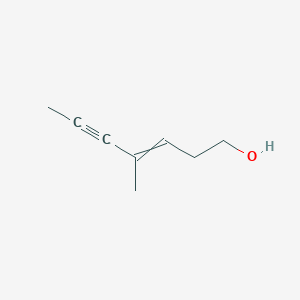

4-Methylhept-3-en-5-yn-1-ol

Description

Significance of Enynol Architectures in Advanced Organic Synthesis

Among the vast landscape of polyfunctional molecules, enynols, which feature a carbon-carbon double bond (alkene), a carbon-carbon triple bond (alkyne), and a hydroxyl group, are particularly valuable building blocks. This unique combination of functional groups within a compact molecular framework allows for a diverse range of chemical transformations. The alkene and alkyne moieties serve as sites of unsaturation that can readily undergo addition reactions, while the hydroxyl group can be involved in substitutions, eliminations, and oxidations, or act as a directing group. rsc.orgwou.eduwikipedia.org

The strategic arrangement of these functionalities in enynols makes them powerful precursors for the construction of complex carbo- and heterocyclic scaffolds, which are common motifs in biologically active compounds and fine chemicals. rsc.org The development of efficient synthetic methods utilizing enynols has garnered considerable attention from organic chemists due to their potential to streamline the synthesis of intricate molecular architectures. rsc.org Gold-catalyzed reactions, for instance, have been effectively employed in the dimerization-fragmentation of enynols to assemble unique enyne structures. nih.gov

Contextualizing 4-Methylhept-3-en-5-yn-1-ol within Strategic Approaches to Complex Molecular Scaffolds

The specific compound, this compound, embodies the structural characteristics of an enynol, making it a valuable tool in the synthesis of more complex molecules. nih.gov Its structure, featuring a terminal alkyne, a trisubstituted alkene, and a primary alcohol, presents multiple opportunities for selective chemical modification. The strategic use of such molecular scaffolds is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular frameworks with high efficiency. nih.gov

The concept of "molecular scaffolding" involves using a core structure to which additional complexity can be added in a controlled manner. nih.govnih.gov In this context, this compound can serve as a foundational element, with each of its functional groups acting as a handle for subsequent reactions. For example, the terminal alkyne can undergo coupling reactions, the alkene can be functionalized through various addition reactions, and the alcohol can be oxidized or used to form ethers or esters.

Historical Development and Current Research Frontiers in Alkene-Alkyne-Alcohol Chemistry

The chemistry of alkenes and alkynes has a rich history, with foundational reactions such as hydrogenation, halogenation, and hydrohalogenation being well-established. wou.edubritannica.com The development of catalytic methods, including the Ziegler-Natta and hydroformylation processes, has been instrumental in the industrial production of alcohols and other important chemicals from alkenes. wikipedia.org Similarly, the unique reactivity of alkynes has been harnessed in numerous synthetic transformations. wikipedia.org

Current research in the field of enynol chemistry is focused on developing new catalytic systems and reaction cascades that can further enhance their synthetic utility. rsc.org Gold and other transition metals have emerged as powerful catalysts for a variety of transformations involving enynols, often proceeding through novel mechanistic pathways. nih.govnih.gov Researchers are exploring cascade reactions of enynols that allow for the rapid construction of multiple rings and stereocenters in a single operation, a highly desirable feature in terms of atom economy and step efficiency. rsc.org The ongoing exploration of the rich chemistry of alkene-alkyne-alcohol compounds continues to push the boundaries of what is possible in the art and science of organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H12O | nih.gov |

| Molecular Weight | 124.18 g/mol | nih.gov |

| CAS Number | 13700-19-1 | nih.govchemsrc.com |

| SMILES | CC#CC(=CCCO)C | nih.gov |

| InChI | InChI=1S/C8H12O/c1-3-5-8(2)6-4-7-9/h6,9H,4,7H2,1-2H3 | nih.gov |

| InChIKey | QLPWKFDWRWFFDJ-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

CAS No. |

13700-19-1 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-methylhept-3-en-5-yn-1-ol |

InChI |

InChI=1S/C8H12O/c1-3-5-8(2)6-4-7-9/h6,9H,4,7H2,1-2H3 |

InChI Key |

QLPWKFDWRWFFDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=CCCO)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylhept 3 En 5 Yn 1 Ol and Analogues

Stereoselective Synthesis of Enynols

Achieving stereoselectivity, the control of the three-dimensional arrangement of atoms, is a primary goal in modern organic synthesis. For enynols, this involves controlling the geometry of the double bond (E/Z isomerism) and the configuration of any stereocenters.

Asymmetric Catalysis in 4-Methylhept-3-en-5-yn-1-ol Derivatives Construction

Asymmetric catalysis utilizes chiral catalysts to produce an excess of one enantiomer of a chiral product. This is particularly important in the synthesis of biologically active molecules, where often only one enantiomer is effective.

A novel and efficient method for the stereoselective synthesis of allenyl alcohols has been developed using cobalt(III) catalysis. nih.gov This reaction involves the sequential addition of a C-H bond to a 1,3-enyne and an aldehyde. nih.gov It represents a significant advance as it is the first example of such a sequential addition to 1,3-enynes and a second coupling partner, and also the first instance of preparing allenes through C-H bond addition to 1,3-enynes. nih.gov The reaction demonstrates a broad substrate scope, accommodating various aldehydes, C-H bond substrates, and 1,3-enynes with bulky substituents on the alkyne. nih.gov The resulting allenyl alcohols can be further transformed into dihydrofurans with high stereoselectivity. nih.gov A proposed mechanism for this transformation is supported by the X-ray crystal structure of a cobaltacycle intermediate. nih.gov While the current method uses achiral cobalt(III) catalysts, the potential for developing an asymmetric version is a promising area for future research. nih.gov

Table 1: Cobalt(III)-Catalyzed Synthesis of Allenyl Alcohols

| Entry | C-H Substrate | Aldehyde | 1,3-Enyne | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Indole | Benzaldehyde | 1-Phenyl-1-buten-3-yne | Allenyl alcohol derivative | 85 |

| 2 | Benzamide | p-Tolu-aldehyde | 1-(p-Tolyl)-1-buten-3-yne | Allenyl alcohol derivative | 78 |

| 3 | Acetanilide | Butyraldehyde | 1-Cyclohexyl-1-buten-3-yne | Allenyl alcohol derivative | 65 |

This table is a representative example based on the described reaction's scope.

Palladium catalysis is a versatile tool for the synthesis of enynols and their derivatives. One notable application is the regio- and stereoselective cross-addition of terminal alkynes to ynol ethers, which produces conjugated 2-phenoxyenynes. nih.gov This method is highly selective and tolerates a wide range of functional groups, proceeding under mild, room-temperature conditions with an inexpensive and ligand-free palladium catalyst. nih.gov The resulting enynyl ethers, which can possess allylic hydroxy groups, are valuable precursors for synthesizing 1-en-4-yn-3-ones. nih.gov

Another powerful palladium-catalyzed transformation is the aminomethylation and cyclization of enynols to form O-heterocycle-confined 1,3-dienes. acs.org By fine-tuning the electrophilicity of the allylpalladium intermediates, a regioselective intramolecular 1,2-addition of the enynol in the presence of an aminal is achieved. acs.org This reaction offers a unique route to 5-, 6-, and 8-membered oxygen-containing heterocycles with broad substrate generality and functional group compatibility. acs.org Furthermore, palladium-catalyzed cycloisomerization of (Z)-enynols provides an efficient pathway to furans, with the reaction being successfully carried out in green solvents like water and glycerol. deepdyve.comrsc.org

Table 2: Palladium-Catalyzed Synthesis of Enynyl Ethers

| Entry | Terminal Alkyne | Ynol Ether | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Phenylethynyl ether | Pd(OAc)₂ | 2-Phenoxy-1,4-diphenyl-1-en-3-yne | 92 |

| 2 | 1-Hexyne | Phenylethynyl ether | Pd(OAc)₂ | 2-Phenoxy-1-phenyl-1-octen-3-yne | 85 |

| 3 | Propargyl alcohol | Phenylethynyl ether | Pd(OAc)₂ | 4-Hydroxy-1-phenoxy-1-buten-3-yne | 75 |

This table is a representative example based on the described reaction's scope.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted alkynes. organic-chemistry.org Specifically, a facile copper-catalyzed benzylation of terminal alkynes using readily available benzyl (B1604629) bromides has been developed. rsc.org This method is effective for coupling both primary and secondary benzylic bromides with a variety of alkynes, including aryl alkynes, alkyl alkynes, and enynes, to produce benzyl alkynes in good to excellent yields. rsc.org The practicality of this strategy has been demonstrated through scale-up reactions and its application in the synthesis of substituted allenes and phenanthrenes. rsc.org

Another significant copper-catalyzed transformation is the regioselective monoborylation of 1,3-enynes with an internal triple bond. nih.gov This reaction allows for the selective synthesis of either 1,3-dienylboronates or 3-alkynylboronates, depending on the reaction conditions and the ligand used. nih.gov These boronated products are versatile intermediates in organic synthesis, readily participating in further cross-coupling reactions.

Table 3: Copper-Catalyzed Benzylation of Terminal Alkynes

| Entry | Terminal Alkyne | Benzyl Bromide | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Benzyl bromide | CuI | 1,3-Diphenyl-1-propyne | 90 |

| 2 | 1-Heptyne | 4-Methylbenzyl bromide | CuI | 1-(4-Methylphenyl)-2-octyne | 82 |

| 3 | 3-Buten-1-yne | 1-Phenylethyl bromide | CuI | 5-Phenyl-3-hexen-1-yne | 75 |

This table is a representative example based on the described reaction's scope.

Ruthenium-catalyzed enyne metathesis is a powerful bond reorganization reaction that transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.org This reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis). organic-chemistry.org Ruthenium carbene complexes, such as the Grubbs catalysts, are highly effective for these transformations due to their functional group tolerance and commercial availability. organic-chemistry.org The mechanism is believed to proceed through a ruthenacyclobutane intermediate. organic-chemistry.org

Ene-yne cross-metathesis (EYCM) has seen significant advancements, enabling the synthesis of various valuable compounds. nih.gov The use of ethylene (B1197577) can have a positive influence on both the reactivity and stereoselectivity of the reaction. nih.gov Furthermore, ruthenium catalysts can facilitate tandem reactions, such as enyne metathesis followed by hydrovinylation, leading to complementary regioselectivity compared to known ruthenium-catalyzed hydrovinylations. rsc.org Hydrogenative metathesis of enynes, initiated by the gem-hydrogenation of the alkyne to a ruthenium carbene, provides another novel pathway for synthesizing functionalized molecules. acs.org These methods have been successfully applied to the synthesis of natural products and other biologically active compounds. nih.gov

Table 4: Ruthenium-Catalyzed Enyne Cross-Metathesis

| Entry | Alkene | Alkyne | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Octene | 1-Decyne | Grubbs II | 7-Methyl-6,8-heptadecadiene | 88 |

| 2 | Styrene | Phenylacetylene | Grubbs II | 1,4-Diphenyl-1,3-butadiene | 95 |

| 3 | Allyl alcohol | Propargyl alcohol | Grubbs II | 2,4-Hexadiene-1,6-diol | 70 |

This table is a representative example based on the described reaction's scope.

Gold(I) catalysts have proven to be exceptionally effective in promoting the cycloisomerization of enynes. nih.gov These reactions can proceed through various mechanistic pathways, leading to a diverse array of cyclic and polycyclic products. researchgate.net A notable example is a gold-catalyzed tandem protocol that starts with a hydride transfer to a 1,5-enyne ether, ultimately forming fused polycyclic systems in a single step with the stereospecific formation of two carbon-carbon bonds and three rings. nih.gov

Another powerful strategy involves the gold-catalyzed rearrangement of propargyl esters followed by an allene-ene cyclization, which affords substituted bicyclic dihydronaphthalene compounds. rsc.org The selectivity of this transformation can be controlled by the choice of ligand, which directs the preferential activation of the alkene over the allene. rsc.org Gold(I) catalysis can also be employed in tandem cycloisomerization/cycloaddition reactions, where a gold-catalyzed 1,3-acyloxy migration is followed by a Nazarov cyclization and a formal [4+2] cycloaddition to construct complex tetracarbocyclic products. researchgate.net The mechanistic intricacies of these gold-catalyzed reactions, including the formation of key 5- or 6-membered ring intermediates, have been investigated through computational studies. researchgate.net

Table 5: Gold(I)-Catalyzed Cycloisomerization of Enynes | Entry | Enyne Substrate | Catalyst System | Product | Yield (%) | |---|---|---|---|---|---| | 1 | 1,6-Enyne with N-tether | (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTf | Bicyclo[4.1.0]heptene derivative | 90 | | 2 | 1,5-Enyne ether | (C₆F₅)₃PAuCl / AgSbF₆ | Fused polycyclic system | 85 | | 3 | Propargyl ester of a 1,7-enyne | AuCl(IPr) / AgSbF₆ | Dihydronaphthalene derivative | 78 | This table is a representative example based on the described reaction's scope.

Enantioselective Routes Utilizing Chiral Auxiliaries and Biocatalysis

The creation of specific stereoisomers of chiral molecules is a critical challenge in organic synthesis, often addressed through enantioselective strategies. These approaches can be broadly categorized into methods using chiral auxiliaries and those employing biocatalysts.

Chiral auxiliaries are covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While effective, this method requires additional synthetic steps for attachment and removal. A more contemporary and efficient approach involves the use of chiral catalysts, which can generate large quantities of an enantiomerically enriched product from a prochiral substrate with only a small amount of the catalyst. For instance, asymmetric ion-pairing organocatalysis using chiral ammonium (B1175870) salts has proven effective for the enantioselective α-alkylation of pronucleophiles to create quaternary stereocenters. chemistryviews.org

Biocatalysis has emerged as a powerful and green alternative for enantioselective synthesis. encyclopedia.pub Enzymes operate under mild conditions and exhibit high levels of stereo-, regio-, and chemoselectivity. For the synthesis of chiral alcohols, enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly relevant. researchgate.net A one-pot, multi-enzymatic system can be designed for the sequential reduction of a C=C double bond by an ER, followed by the reduction of a carbonyl group by an ADH to create two stereogenic centers with high stereochemical control. researchgate.net The choice of enzyme and its specific variant can determine the stereochemical outcome, allowing for the synthesis of all possible stereoisomers of a target molecule. researchgate.net More recently, imine reductases (IREDs) have been employed in the development of scalable and highly efficient processes for the synthesis of chiral amines, demonstrating the potential of biocatalysis in industrial applications. researchgate.net

Table 1: Examples of Enantioselective Methods

| Method | Catalyst/Auxiliary | Substrate Type | Key Transformation | Ref |

|---|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Ammonium Salt | Cyanoacetates | α-Alkylation | chemistryviews.org |

| Biocatalysis | Ene-reductase (ER) & Alcohol Dehydrogenase (ADH) | Unsaturated Ketones | Sequential C=C and C=O reduction | researchgate.net |

| Biocatalysis | Imine Reductase (IRED) | Imines | Asymmetric Reduction | researchgate.net |

Diastereoselective Control in Polyfunctional Heptenol Synthesis

The synthesis of acyclic molecules with multiple stereocenters, such as polyfunctional heptenols, requires precise control over diastereoselectivity. This is often achieved by taking advantage of substrate-controlled or reagent-controlled strategies. In substrate-controlled synthesis, the existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions.

For the synthesis of polyfunctional systems, cascade reactions, such as Michael-aldol domino reactions, are powerful tools for the rapid assembly of carbocyclic scaffolds with high diastereoselectivity. nih.gov These reactions can create multiple stereocenters in a single step, and the diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions. nih.gov For instance, organocatalyzed domino reactions have been used to synthesize highly functionalized cyclohexanones with up to five contiguous stereocenters in excellent diastereopurity. nih.gov

While the direct diastereoselective synthesis of polyfunctional derivatives of this compound is not extensively documented, the principles observed in the synthesis of other complex polyols can be applied. The stereocontrolled synthesis of alkanes with multiple contiguous fluorine atoms, for example, has been achieved through the sequential fluorination of diastereoisomeric alcohol-diepoxides, where the stereochemistry of each new C-F bond is dictated by the stereochemistry of the starting material. st-andrews.ac.uk Such strategies, involving the sequential and stereocontrolled introduction of functional groups, are crucial for the synthesis of complex polyfunctional molecules.

Regioselective Functionalization Strategies for the this compound Framework

The this compound framework possesses multiple reactive sites, including a carbon-carbon double bond, a carbon-carbon triple bond, and a primary alcohol. The selective functionalization of one of these sites in the presence of the others is a significant synthetic challenge that requires careful selection of reagents and reaction conditions.

The alkene and alkyne moieties in the this compound framework are both susceptible to addition reactions. Achieving regioselectivity in these transformations is paramount. For instance, visible light photocatalysis has been utilized for the intermolecular cross [2+2] cycloaddition of enynes with alkenes to produce alkynyl cyclobutanes with high regioselectivity and efficiency. st-andrews.ac.uk

Hydrofunctionalization reactions of alkynes are another powerful method for introducing new functional groups. A regioselective syn-1,2-hydroarylation of internal alkynes has been developed using aryl diazonium salts and silanes as the aryl and hydride sources, respectively. This method provides access to trisubstituted allyl acetates with excellent functional group tolerance. The regioselectivity of such reactions can often be rationalized and predicted through computational studies, such as Density Functional Theory (DFT) analysis. nih.gov Furthermore, the development of methods for the regioselective synthesis of tetrasubstituted arenes from arynes highlights the ongoing efforts to control regioselectivity in the functionalization of unsaturated systems. mdpi.com

The primary alcohol in this compound is an allylic alcohol, and the molecule also contains a propargylic system. The selective transformation of these functionalities is a key strategy for the elaboration of the molecular framework. Ruthenium-catalyzed hydrogen auto-transfer reactions have been developed for the site-selective C-C coupling of primary alcohols with alkynes to form chiral allylic alcohols with excellent stereocontrol. nih.gov A notable feature of this methodology is the kinetic preference for the dehydrogenation of primary alcohols over secondary alcohols, allowing for site-selective reactions in diols. nih.gov

The selective transformation of propargylic esters can be tuned to proceed through different polymerization pathways by changing the catalytic system, leading to the formation of diverse polymers such as polyimidates, polyimines, or polyamidines from a single monomer. nih.gov This demonstrates the potential for controlling the reactivity of the propargylic functionality. Additionally, new methods for the regio- and stereoselective cyclofunctionalization of allylic and homoallylic alcohol carbonates have been described, leading to the formation of cyclic iodocarbonates. nih.gov Furthermore, the chemo- and regioselective reductive deoxygenation of 1-en-4-yn-3-ols to 1,4-enynes has been achieved through cooperative catalysis, showcasing the ability to selectively remove a hydroxyl group in the presence of other functionalities. acs.org

Multicomponent Reaction Approaches to this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. encyclopedia.pub This strategy is particularly valuable for the construction of derivatives of this compound, as it allows for the rapid introduction of molecular complexity from simple starting materials. MCRs align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under mild conditions. encyclopedia.pub

The Ugi reaction is a well-known MCR that has been applied to the combinatorial synthesis of "natural-like" polyphenols. nih.gov While the efficiency of the Ugi reaction can be influenced by the specific combination of reactants, it provides a powerful tool for generating libraries of compounds for biological screening. nih.gov The development of multicomponent and multicatalytic reactions, which employ multiple catalysts in a single pot to promote different transformations, represents a further advancement in this field, mimicking the efficiency of biosynthetic pathways. chemistryviews.org These strategies could be envisioned for the synthesis of complex derivatives of this compound by combining, for example, a metal-catalyzed cross-coupling with an organocatalyzed condensation in a one-pot process.

Table 2: Overview of Multicomponent Reaction Strategies

| Reaction Type | Key Features | Potential Application for Enynol Derivatives | Ref |

|---|---|---|---|

| Ugi Reaction | Forms α-acylamino amides from an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide. | Synthesis of peptide-like derivatives incorporating the enynol backbone. | nih.gov |

| Multicatalytic Reactions | Employs multiple catalysts to promote sequential or cascade reactions in one pot. | One-pot synthesis involving functionalization of both the alcohol and the unsaturated system. | chemistryviews.org |

| Bio-catalysis in MCRs | Utilizes enzymes to catalyze one or more steps in a multicomponent sequence, often with high stereoselectivity. | Enantioselective synthesis of complex derivatives from simple achiral precursors. | encyclopedia.pub |

Chemo- and Regioselective Semihydrogenation of Alkynes in Enynol Systems

The selective reduction of the alkyne moiety in an enynol system like this compound to an alkene is a crucial transformation for accessing a wider range of structural analogues, such as diene-ols. The challenge lies in achieving chemoselectivity (reducing the alkyne without affecting the alkene) and stereoselectivity (forming either the E- or Z-alkene).

Homogeneous catalytic transfer semihydrogenation offers a safe and efficient alternative to using gaseous hydrogen. Various hydrogen sources, such as formic acid, alcohols, or silanes, can be used in combination with a transition metal catalyst. Nickel-catalyzed tandem reactions have been reported for the conversion of paraformaldehyde and methanol (B129727) into hydrogen and formate, which then participate in the chemo- and stereoselective semihydrogenation of alkynes to predominantly E-alkenes. These reactions proceed under neutral conditions and tolerate a wide range of functional groups. The development of ruthenium-catalyzed migratory geminal semihydrogenation of internal alkynes to terminal olefins represents a fundamentally new transformation where both hydrogen atoms add to the same carbon of the triple bond, forming a metal carbene intermediate.

Organometallic Reagent-Mediated Synthesis of Enynols

The synthesis of enynols, a class of compounds characterized by the presence of both a double bond (ene) and a triple bond (yne) in conjugation with an alcohol functional group, heavily relies on organometallic chemistry. These reagents allow for the coupling of different carbon fragments to assemble the desired molecular framework.

Grignard and organolithium reagents are among the most fundamental and widely used organometallic compounds in organic synthesis. wikipedia.orgtaylorandfrancis.com Their high reactivity as both strong bases and potent nucleophiles makes them invaluable for creating new carbon-carbon bonds. wikipedia.orgnumberanalytics.com The C-Mg and C-Li bonds are highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, most notably the carbon atom of a carbonyl group. taylorandfrancis.comlibretexts.org

The primary application of these reagents in enynol synthesis is their addition to aldehydes and ketones. libretexts.orgkhanacademy.org To synthesize an enynol like this compound, a common strategy involves the reaction of an organometallic reagent derived from an alkyne with an appropriate aldehyde containing a protected alcohol and a double bond.

For instance, a lithium acetylide can be generated by deprotonating a terminal alkyne with a strong base like an organolithium reagent (e.g., n-butyllithium). This acetylide then serves as the nucleophile. The electrophilic partner would be an α,β-unsaturated aldehyde or a protected hydroxy-aldehyde. The general reaction is a nucleophilic addition to the carbonyl group, which, after an acidic workup, yields the alcohol. youtube.com

Alternatively, a Grignard reagent containing the vinyl or alkynyl moiety can be added to a carbonyl compound. youtube.com The choice between organolithium and Grignard reagents can be influenced by factors like solubility, steric hindrance, and the presence of other functional groups in the molecule. libretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. numberanalytics.comlibretexts.org

| Reagent Type | General Structure | Role in Enynol Synthesis | Key Characteristics |

| Organolithium | R-Li | Nucleophilic addition to carbonyls | Highly reactive, strong base, can undergo lithium-halogen exchange. wikipedia.orgnumberanalytics.com |

| Grignard | R-MgX (X=Cl, Br, I) | Nucleophilic addition to carbonyls | Less reactive than R-Li, compatible with a wider range of functional groups. libretexts.orgmasterorganicchemistry.com |

A plausible retrosynthetic analysis for an enynol could involve disconnecting the molecule at the carbon bearing the hydroxyl group, leading to an alkynyl nucleophile (from an organolithium or Grignard reagent) and an aldehyde electrophile.

Boron-based reagents have become indispensable in modern organic synthesis, particularly for the formation of carbon-carbon bonds through cross-coupling reactions. numberanalytics.comorganicchemistrydata.org The Suzuki-Miyaura coupling reaction is a premier example, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. wikipedia.orgnumberanalytics.com This reaction is celebrated for its mild conditions, functional group tolerance, and the low toxicity of boron-containing byproducts. organic-chemistry.org

The construction of an enynol framework using this methodology typically involves coupling a vinyl-boron species with an alkynyl halide, or a vinyl halide with an alkynyl-boron species. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent for the transmetalation step. libretexts.org

The catalytic cycle of the Suzuki reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species.

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This method allows for the modular assembly of the enyne backbone. The alcohol functionality can either be present on one of the coupling partners (protected if necessary) or introduced in a subsequent synthetic step. The versatility of organoboron compounds, which can be prepared through methods like hydroboration of alkynes or alkenes, adds to the power of this approach. numberanalytics.comnih.gov

| Component | Example(s) | Function in Suzuki Coupling |

| Organoboron Reagent | Vinylboronic acid, Alkynylboronic ester | Source of one carbon fragment. wikipedia.org |

| Organic Halide | Vinyl iodide, Alkynyl bromide | Source of the other carbon fragment. numberanalytics.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Facilitates the coupling reaction. organic-chemistry.orglibretexts.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. organic-chemistry.orglibretexts.org |

The Suzuki-Miyaura coupling provides a powerful and convergent route to enynols and their analogues, enabling the synthesis of complex structures with high levels of control. numberanalytics.com

Mechanistic Investigations and Reaction Dynamics of Enynols

Advanced Organometallic Catalysis in Enynol Transformations

The transformation of enynols is frequently accomplished through the use of sophisticated organometallic catalysis, which allows for a high degree of control over the reaction outcome.

Transition metal complexes are pivotal in activating the otherwise stable enyne systems, facilitating a diverse array of chemical transformations. Metals such as palladium (Pd), cobalt (Co), copper (Cu), rhodium (Rh), ruthenium (Ru), nickel (Ni), and iridium (Ir) have all been shown to catalyze reactions involving enynols and related unsaturated systems. nih.govacs.org These metals can coordinate to the π-systems of the double and triple bonds, rendering them susceptible to nucleophilic attack or other bond-forming processes. wikipedia.org

For instance, gold (Au) catalysis is well-known for its ability to activate alkynes towards nucleophilic attack. wikipedia.org While not explicitly listed in the subsection heading, its chemistry provides valuable analogies. Gold(I) complexes, being π-acidic, can coordinate to the alkyne moiety of an enynol, making it more electrophilic and prone to attack by various nucleophiles. wikipedia.org Similarly, palladium and copper co-catalyzed reactions are instrumental in processes like the Sonogashira coupling, a powerful method for forming carbon-carbon bonds with terminal alkynes. researchgate.netmdpi.com Mechanistic studies on related systems suggest that the choice of metal can dictate the reaction pathway, leading to different products from the same starting material. nih.govacs.org For example, in the reaction of enynals/enynones with alkenes, the pathway can be metal-dependent, leading to either 1,2-dihydronaphthalene (B1214177) (1,2-DHN) or cyclic-o-quinodimethane (cyclic-o-QDM) derivatives. nih.govacs.org

The role of these transition metals often involves cycling between different oxidation states. For example, catalytic cycles involving Au(I)/Au(III) have been demonstrated in cross-coupling reactions. wikipedia.org Iridium catalysts have been successfully employed in enantioselective direct vinylogous allylic alkylation of coumarins, showcasing the potential for asymmetric transformations. rsc.org

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds from enynols is often a multi-step process initiated by the coordination of the transition metal to the unsaturated system. For electrophilic additions to alkynes, a common pathway involves the initial attack of an electrophile on the alkyne, leading to a vinyl cation intermediate. ic.ac.uklibretexts.org This intermediate is then trapped by a nucleophile to form the final product. ic.ac.uklibretexts.org However, due to the instability of vinyl cations, an alternative mechanism involves the formation of a π-complex between the metal and the alkyne, which polarizes the triple bond and facilitates nucleophilic attack. libretexts.org

In the context of 4-methylhept-3-en-5-yn-1-ol, the presence of both an alkene and an alkyne offers multiple sites for metal coordination and subsequent reaction. The regioselectivity of these reactions, i.e., whether the reaction occurs at the double or triple bond, and at which carbon atom, is a key aspect of the mechanistic investigation. For instance, in the hydration of alkynes, the addition of water follows Markovnikov's rule, typically leading to a ketone after tautomerization of the initial enol intermediate. libretexts.org

Palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes provides a contemporary example of complex C-C and C-O bond formation. acs.org The proposed mechanism involves the addition of a radical to the enyne, followed by isomerization, incorporation of the resulting radical into a Pd(I) species, CO insertion, nucleophilic attack by water, and finally, lactonization to form butenolides. acs.org This highlights the intricate interplay of radical processes and organometallic catalysis.

The formation of carbon-heteroatom bonds often follows similar principles. For example, the addition of an alcohol to an alkyne can be catalyzed by a transition metal, leading to the formation of an enol ether. libretexts.org

The selectivity of transition metal-catalyzed reactions is profoundly influenced by the ligands coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby controlling the regio-, chemo-, and enantioselectivity of the transformation.

For example, in gold-catalyzed reactions, the development of bifunctional ligands that can participate in the reaction through metal-ligand cooperation has led to novel reactivities and enhanced reaction rates. acs.org These ligands can also induce chirality in the product through non-cooperative means, such as hydrogen bonding between the ligand and the substrate. acs.org This strategy has been successfully applied to the enantioselective cycloisomerization of 1,6-enynes, where a hydrogen bond between the hydroxyl group of a propargylic alcohol and the chiral ligand directs the stereochemical outcome. acs.org

In the synthesis of allenes from propargylic acetates, the nature of the ligand bound to a gold-N-heterocyclic carbene (NHC) moiety can modulate the catalytic activity. nih.gov The use of specific ligands can also influence the reaction pathway, as seen in ligand-dictated divergent reactivities of enynes. acs.org The optimization of catalysts often involves screening a library of ligands to find the one that provides the best balance of reactivity and selectivity for a given transformation.

Radical Pathways in this compound Reactivity

While ionic pathways dominate many reactions of enynols, radical mechanisms also play a significant role in their reactivity. Radical additions to alkynes can be initiated by radical initiators, such as peroxides. ic.ac.uk In the case of HBr addition, the presence of peroxides can reverse the regioselectivity from Markovnikov to anti-Markovnikov addition. ic.ac.uk This is because the bromine radical adds first to the alkyne to form the more stable radical intermediate. ic.ac.uk

A recent study on the palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes highlights a Pd/Cu-cooperative pathway involving a radical addition and carbonylative cyclization. acs.org The proposed mechanism begins with the addition of a fluoroalkyl radical to the 1,3-enyne, forming a tertiary propargyl radical which then isomerizes to a more stable allenyl radical. acs.org This radical is then intercepted by a palladium(I) species, leading to the final butenolide product. acs.org Such radical pathways open up new avenues for the functionalization of enynols like this compound.

Proton Transfer and Rearrangement Mechanisms in Polyfunctional Alcohols

The hydroxyl group in this compound, and in polyfunctional alcohols in general, is a key player in proton transfer and rearrangement reactions. Proton transfer is a fundamental step in many acid- and base-catalyzed reactions. masterorganicchemistry.comyoutube.comyoutube.com In acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can facilitate subsequent reactions such as substitution or elimination. libretexts.orgmasterorganicchemistry.com The exchange of the O-H proton can be rapid, especially in the presence of acidic impurities, which can affect NMR spectroscopic analysis. pressbooks.pub

Rearrangements, such as the pinacol (B44631) rearrangement, are common in polyfunctional alcohols, particularly 1,2-diols. libretexts.org This acid-catalyzed reaction involves the migration of an alkyl or aryl group to an adjacent carbocation center, leading to a ketone or aldehyde. libretexts.org While this compound is not a diol, the principles of carbocation rearrangements are relevant to its potential reactions under acidic conditions. masterorganicchemistry.com For instance, if a carbocation is formed at one of the carbons of the double or triple bond, a hydride or alkyl shift could occur to form a more stable carbocation, leading to rearranged products. masterorganicchemistry.com

The study of proton transfer in alcohols is also crucial for understanding their acidity and reactivity in solution and the gas phase. nih.govias.ac.in The acidity of alcohols can be influenced by the presence of other functional groups and the solvent environment. ias.ac.in

Electrophilic and Nucleophilic Addition Mechanisms to Enyne Systems

The enyne system of this compound is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The π bonds of the alkene and alkyne are electron-rich and can be attacked by electrophiles. libretexts.orgquora.com The addition of hydrogen halides (HX) to alkynes, for example, typically follows Markovnikov's rule, with the proton adding to the less substituted carbon to form a more stable vinyl cation. libretexts.orgchemistrysteps.com This is then attacked by the halide ion. libretexts.org However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes due to the greater stability of the sp-hybridized carbons and the formation of a less stable vinyl cation. chemistrysteps.com The presence of a hydroxyl group in this compound could potentially influence the regioselectivity of electrophilic addition through intramolecular interactions.

Nucleophilic Addition: While less common for simple alkenes, alkynes are more electrophilic than alkenes due to the sp-hybridization of the carbons, making them more susceptible to nucleophilic attack. libretexts.org Nucleophilic addition to alkynes is often observed when the alkyne is activated by an electron-withdrawing group. smartstartinstitute.comacs.org However, even unactivated alkynes can undergo nucleophilic addition under certain conditions, such as with strong nucleophiles or with metal catalysis. libretexts.orgnih.gov For instance, the addition of an alcohol to an alkyne can be achieved under basic conditions to yield a vinyl ether. libretexts.org The hydroxyl group in this compound could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclization reactions.

The table below summarizes some of the key mechanistic features of reactions involving enyne systems.

| Reaction Type | Key Intermediates | Regioselectivity | Influencing Factors |

| Electrophilic Addition | Vinyl cation, π-complex | Markovnikov | Nature of electrophile, solvent, metal catalyst |

| Nucleophilic Addition | Vinylic carbanion | Dependent on substrate and nucleophile | Activating groups, catalyst, reaction conditions |

| Radical Addition | Radical intermediates | Anti-Markovnikov (with HBr/peroxides) | Radical initiator, nature of radical |

| Rearrangements | Carbocations | Formation of more stable carbocation | Acid catalysis, substrate structure |

Computational Chemistry in the Study of 4 Methylhept 3 En 5 Yn 1 Ol Chemistry

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost, making it well-suited for studying the reaction pathways of organic molecules like 4-Methylhept-3-en-5-yn-1-ol. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed, step-by-step understanding of how transformations occur.

For this compound, DFT could be instrumental in elucidating the mechanisms of various synthetically important reactions. For instance, in the context of a gold-catalyzed cycloisomerization, a common reaction for enynols, DFT can be used to compare different possible pathways, such as 5-exo-dig versus 6-endo-dig cyclizations. By calculating the energies of the transition states for each pathway, researchers can predict which cyclization mode is kinetically favored.

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Cyclization Pathways of this compound

| Reaction Pathway | Catalyst Model | Solvent Model | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| 5-exo-dig Cyclization | Au(I)-NHC | Toluene (PCM) | 18.5 | Cyclopentene derivative |

| 6-endo-dig Cyclization | Au(I)-NHC | Toluene (PCM) | 22.1 | Cyclohexadiene derivative |

| Protic Solvent Addition | H₃O⁺ | Water (PCM) | 25.8 | Acyclic hydrated product |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations on similar enynol systems. It is intended to demonstrate the application of the methodology to this compound.

Furthermore, DFT studies can shed light on the role of the catalyst and the substituents. For this compound, the methyl group at the C4 position is expected to influence the stability of intermediates and transition states, an effect that can be precisely quantified through DFT calculations. The nature of the ligand on a metal catalyst can also be modeled to understand its impact on reactivity and selectivity.

In Silico Modeling of Regio- and Stereoselectivity in Enynol Transformations

The presence of multiple reactive sites in this compound—the double bond, the triple bond, and the hydroxyl group—makes predicting the outcome of reactions challenging. In silico modeling, often using DFT or other quantum mechanical methods, is crucial for understanding and predicting the regio- and stereoselectivity of its transformations.

For example, in an electrophilic addition reaction, such as the addition of HBr, the initial protonation can occur at several positions on the alkene or alkyne. Computational modeling can determine the most stable carbocation intermediate, thereby predicting the regioselectivity of the addition. The stereochemical outcome of reactions, such as the formation of E/Z isomers or new chiral centers, can also be rationalized by examining the geometries and energies of the relevant transition states.

Table 2: Illustrative Computational Modeling of Regioselectivity in the Hydrobromination of this compound

| Site of Initial Protonation | Intermediate | Relative Energy (kcal/mol) | Predicted Regioisomer |

| C3 of alkene | Tertiary carbocation at C4 | -5.2 | 4-bromo-4-methylhept-5-yn-1-ol |

| C5 of alkyne | Vinylic carbocation at C6 | +8.9 | 6-bromo-4-methylhept-3-en-1-ol |

| C6 of alkyne | Vinylic carbocation at C5 | +10.1 | 5-bromo-4-methylhept-3-en-1-ol |

Note: This table presents a hypothetical outcome of in silico modeling to illustrate how the regioselectivity of a reaction involving this compound would be computationally investigated.

These predictive capabilities are invaluable for designing synthetic routes that yield a desired isomer with high selectivity, thereby minimizing waste and improving efficiency.

Conformational Analysis and Energetic Landscapes of Enynol Structures

The three-dimensional shape of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Understanding the relative energies of these conformers and the barriers to their interconversion is key to comprehending its reactivity and spectroscopic properties.

Computational conformational analysis can systematically explore the potential energy surface of this compound. By rotating dihedral angles and calculating the corresponding energies, a detailed energetic landscape can be constructed. This landscape reveals the lowest energy (most stable) conformations and the transition states that connect them. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the relative energies for different combinations of dihedral angles.

For this compound, key rotations would include the C1-C2, C2-C3, and C4-C5 bonds. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the pi systems of the alkene or alkyne, which could stabilize certain conformations. A computational analysis would identify these and quantify their energetic significance.

Computational Predictions of Spectroscopic Signatures and Molecular Interactions

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, calculating these spectra can aid in its structural confirmation and in the analysis of its reaction products.

DFT methods, particularly with the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the spectra for different possible isomers or conformers, a direct comparison with experimental data can help to unambiguously assign the structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 60.5 | 61.2 |

| C2 | 38.2 | 38.9 |

| C3 | 125.1 | 124.8 |

| C4 | 135.8 | 136.1 |

| C5 | 82.4 | 82.9 |

| C6 | 88.9 | 88.5 |

| C7 | 4.5 | 4.3 |

| C8 (methyl) | 23.1 | 22.7 |

Note: This table is a representative example of how computational NMR predictions are compared with experimental data for structural elucidation. The values are illustrative.

Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. This is particularly useful for identifying characteristic peaks, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C≡C stretch of the alkyne in this compound.

Furthermore, computational methods can be used to study the non-covalent interactions of this compound, both intramolecularly (as discussed in conformational analysis) and intermolecularly. Understanding how it interacts with solvent molecules or with a catalytic surface is crucial for explaining its behavior in different chemical environments.

Advanced Spectroscopic Techniques for Characterization and Reaction Monitoring in Enynol Synthesis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Enynol Research

High-resolution NMR spectroscopy is a cornerstone analytical tool in chemical research, providing detailed information about molecular structure, dynamics, and the chemical environment of nuclei. nih.gov Its ability to furnish data on chemical shifts, coupling constants, and relative peak areas makes it invaluable for the unambiguous characterization of complex organic molecules like enynols. nih.gov

The advent of benchtop NMR spectrometers has revolutionized reaction monitoring by bringing the power of NMR directly into the synthetic chemistry laboratory. rsc.org These compact instruments, often equipped with flow cells, enable chemists to follow reactions as they occur, providing immediate feedback on the consumption of reactants and the formation of products and intermediates. rsc.orgrsc.orgnih.gov This real-time analysis is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproducts.

For instance, a stopped-flow benchtop NMR system can be used to acquire quantitative reaction monitoring data, even for reactions that are difficult to monitor by other means due to factors like gas evolution or the presence of toxic species. rsc.org The versatility of this approach allows for the monitoring of complex reaction mixtures, often in non-deuterated solvents, which is a significant advantage in many synthetic applications. rsc.org Furthermore, the development of stationary flow reactor setups for benchtop NMR allows for the application of time-consuming 2D NMR techniques for the elucidation of unknown products during the course of a reaction. osf.io

To overcome the inherent low sensitivity of NMR, especially at the lower magnetic fields of benchtop instruments, hyperpolarization techniques are employed. nih.govpku.edu.cnberkeley.edu These methods dramatically increase the nuclear spin polarization, leading to a substantial enhancement of the NMR signal, often by several orders of magnitude. nih.govnih.gov Techniques like Signal Amplification by Reversible Exchange (SABRE) can be used to amplify signals from protons, making it possible to monitor reactions at low concentrations in real-time. nih.gov This is particularly beneficial for studying reaction mechanisms and the selectivity of catalytic processes. nih.gov

Table 1: Comparison of NMR Monitoring Techniques

| Technique | Advantages | Disadvantages | Typical Applications in Enynol Synthesis |

|---|---|---|---|

| Standard High-Field NMR | High resolution and sensitivity. nih.gov | High cost, requires specialized facilities. | Detailed structural elucidation of purified enynol products. |

| Benchtop NMR | Lower cost, portability, ease of use in a standard lab. rsc.org | Lower resolution and sensitivity compared to high-field NMR. nih.gov | Real-time monitoring of reaction kinetics and conversion. rsc.orgrsc.orgnih.gov |

| Hyperpolarization-Enhanced NMR | Dramatically increased sensitivity, enabling detection of low-concentration species. nih.govpku.edu.cnberkeley.edunih.govnih.gov | Requires specialized equipment and hyperpolarization agents. | Mechanistic studies, monitoring of intermediates, and analysis of complex mixtures. nih.gov |

The precise three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) are critical determinants of a molecule's properties and reactivity. For a molecule like 4-Methylhept-3-en-5-yn-1-ol, with its chiral center and double bond, determining the stereochemistry is paramount. Advanced, high-resolution NMR experiments are essential for this purpose. youtube.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms within a molecule. By revealing correlations between different nuclei, these experiments allow chemists to piece together the molecular structure with a high degree of confidence. Even with benchtop spectrometers, it is possible to acquire 2D NMR spectra in a flow setup, which can be invaluable for identifying intermediate products during a reaction. osf.io

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, providing crucial information for assigning stereochemistry. By observing the transfer of polarization between nuclei that are close in space, chemists can deduce the relative orientation of different parts of the molecule. High-resolution NMR, with its ability to resolve small chemical shift differences and scalar couplings, is indispensable for these detailed structural analyses. nih.gov

Infrared (IR) Spectroscopy for Mechanistic Insights and Functional Group Analysis of Enynols

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. nih.gov It is based on the principle that molecular bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that match its vibrational modes. core.ac.uk

For an enynol like this compound, IR spectroscopy can readily identify the key functional groups:

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group. core.ac.uklibretexts.org

C≡C stretch: A sharp, and often weak, absorption around 2100-2260 cm⁻¹ indicates the presence of the alkyne triple bond. libretexts.org

C=C stretch: An absorption in the range of 1640-1680 cm⁻¹ corresponds to the alkene double bond. libretexts.org

C-H stretches: Absorptions for sp³-hybridized C-H bonds appear around 2850-3000 cm⁻¹, while sp²-hybridized C-H stretches are found slightly above 3000 cm⁻¹. libretexts.orgpressbooks.pub

Beyond simple functional group identification, IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time. This makes it a valuable tool for in-situ reaction monitoring, providing insights into reaction kinetics and mechanisms. aspbs.compku.edu.cn

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad core.ac.uklibretexts.org |

| Alkyne | C≡C stretch | 2100-2260 | Weak to Medium, Sharp libretexts.org |

| Alkene | C=C stretch | 1640-1680 | Medium libretexts.org |

| Alkane | C-H stretch | 2850-2960 | Strong libretexts.orgpressbooks.pub |

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for identifying the products of a chemical reaction and confirming their molecular weight. advion.com In the context of enynol synthesis, MS can be used to verify the formation of this compound by detecting its molecular ion peak.

Modern MS techniques, such as electrospray ionization (ESI) and desorption electrospray ionization (DESI), allow for the direct analysis of reaction mixtures with minimal sample preparation. purdue.edunih.gov This enables high-throughput screening of reaction conditions and the rapid identification of products. nih.govpurdue.edunih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions, which can help to confirm the proposed structure and identify reaction intermediates. purdue.edu The combination of MS with high-throughput synthesis and bioassays can significantly accelerate the drug discovery process. nih.gov

Applications of Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis, ARPES) in Enynol Chemistry

While NMR, IR, and MS are the primary spectroscopic tools in enynol chemistry, other advanced techniques can provide complementary information.

Raman Spectroscopy: This technique, which relies on the inelastic scattering of monochromatic light, provides information about molecular vibrations. wikipedia.org It is particularly useful for studying symmetric bonds and functional groups that are weak absorbers in the IR, such as the C≡C and C=C bonds in enynols. libretexts.orgnumberanalytics.com Raman spectroscopy can be used to obtain a structural fingerprint of a molecule and is a valuable tool for identifying molecules and studying chemical bonding. wikipedia.orgphysicsopenlab.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com This absorption corresponds to electronic transitions within the molecule, typically involving π electrons in conjugated systems. youtube.comyoutube.com For enynols, which contain both a double and a triple bond, UV-Vis spectroscopy can provide information about the extent of conjugation and can be used to monitor reactions that involve changes in the electronic structure of the molecule. nih.govresearchgate.net

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful surface-sensitive technique used to probe the electronic band structure of crystalline materials. wikipedia.orgarxiv.orgstanford.edu It is based on the photoelectric effect, where photons eject electrons from a material's surface. wikipedia.orgstanford.edu By measuring the kinetic energy and emission angle of the photoelectrons, the electronic band structure can be mapped out. wikipedia.orgmdpi.comaps.org While less commonly used for individual molecules like enynols in solution, ARPES could be applied to study the electronic properties of enynol-containing self-assembled monolayers or thin films on surfaces.

A deeper understanding of catalytic reactions requires studying the catalyst and the reacting species under actual reaction conditions. Operando and in-situ spectroscopy are powerful approaches for achieving this. aspbs.comoxinst.com In-situ studies involve characterizing the system within the reaction environment, while operando studies go a step further by simultaneously measuring the catalytic activity and selectivity. nih.govdtu.dk

These techniques can be applied using various spectroscopic methods, including IR, Raman, and X-ray absorption spectroscopy (XAS). nih.govyoutube.comrsc.org For instance, operando IR spectroscopy can be used to identify reaction intermediates and the rate-limiting step in a catalytic cycle by monitoring the surface species on the catalyst under reaction conditions. pku.edu.cnelsevierpure.com Similarly, operando Raman and XAS can provide insights into the structure and oxidation state of the catalyst during the reaction. chemrxiv.org The application of these advanced spectroscopic methods is crucial for the rational design of new and improved catalysts for enynol synthesis and other important chemical transformations. researchgate.netdtu.dk

Table 3: Advanced Spectroscopic Methods and Their Applications in Enynol Chemistry

| Spectroscopic Method | Principle | Information Gained | Relevance to Enynol Chemistry |

|---|---|---|---|

| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations. wikipedia.org | Vibrational frequencies, molecular fingerprint, information on symmetric bonds. wikipedia.orglibretexts.orgnumberanalytics.comphysicsopenlab.org | Characterization of C=C and C≡C bonds, structural analysis. libretexts.org |

| UV-Vis Spectroscopy | Absorption of UV and visible light causing electronic transitions. youtube.comyoutube.comyoutube.com | Electronic structure, conjugation, reaction monitoring. nih.govresearchgate.net | Studying the π-system of the enynol, monitoring reactions involving changes in conjugation. |

| ARPES | Photoelectric effect, measuring kinetic energy and angle of emitted electrons. wikipedia.orgarxiv.orgstanford.edu | Electronic band structure of crystalline materials. wikipedia.orgmdpi.comaps.org | Potential for studying the electronic properties of enynol-based materials on surfaces. |

| Operando/In-situ Spectroscopy | Spectroscopic measurements under reaction conditions, often with simultaneous activity measurement. aspbs.comoxinst.comnih.govdtu.dk | Real-time information on catalyst structure, active sites, and reaction intermediates. pku.edu.cnelsevierpure.comchemrxiv.org | Understanding reaction mechanisms and catalyst behavior in enynol synthesis. researchgate.netdtu.dk |

Despite a comprehensive search for the chemical compound "this compound," information regarding its specific applications in complex molecule synthesis, as outlined in the provided structure, is not available in the public scientific literature. Searches for its use as a key intermediate in natural product total synthesis, its application in building polycyclic and stereochemically rich architectures, its role in biomimetic synthesis, and its contribution to the development of novel synthetic tools have yielded no specific examples or detailed research findings.

Basic chemical and physical properties of "this compound" are documented in chemical databases. However, there is a notable absence of published research that details its utilization in the specific synthetic contexts requested. This suggests that "this compound" may not be a commonly employed building block or intermediate in the advanced synthetic applications that were the focus of the intended article.

Due to the lack of available data and detailed research findings on the synthetic applications and relevance of "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would require specific examples and in-depth discussion of its role in the areas mentioned, which is not supported by the currently accessible scientific and technical information.

Future Directions and Emerging Research Avenues in 4 Methylhept 3 En 5 Yn 1 Ol Research

The Dawn of Predictive Chemistry: AI and Machine Learning in Enynol Reaction Optimization

Researchers are developing ML models that can analyze vast datasets of experimental reaction records to identify patterns and predict the major products of a given reaction. nih.gov This predictive power is particularly valuable in the context of complex molecules like enynols, where multiple reaction pathways can lead to a variety of products. By accurately forecasting reaction selectivity and yield, AI can significantly reduce the need for extensive trial-and-error experimentation, saving time and resources. eurekalert.orgrjptonline.org

Table 1: Impact of AI and Machine Learning on Enynol Research

| Area of Impact | Description | Potential Benefits |

| Reaction Prediction | Forecasting the major products, byproducts, and yields of enynol transformations. | Reduced experimental workload, faster discovery of optimal reaction conditions. |

| Selectivity Control | Predicting and optimizing for desired stereoselectivity and regioselectivity. | Enhanced efficiency in synthesizing specific isomers of complex molecules. |

| Mechanism Elucidation | Gaining deeper insights into the underlying mechanisms of enynol reactions. | Facilitating the rational design of new catalysts and reaction pathways. |

| High-Throughput Screening | Virtually screening large libraries of potential reactants and catalysts. | Accelerated discovery of novel and efficient synthetic methods. |

Charting a Greener Course: Sustainable Synthesis of Enynols

The principles of green chemistry are increasingly guiding the development of new synthetic methods for enynols, aiming to minimize environmental impact and enhance sustainability. nih.govepitomejournals.comijesrr.org This involves a shift away from hazardous reagents and solvents, a focus on atom economy, and the utilization of renewable resources and energy-efficient processes. nih.govijesrr.orgjocpr.com

A key aspect of greening enynol synthesis is the replacement of traditional, often toxic, solvents with more environmentally benign alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com Furthermore, the development of catalytic reactions that proceed with high efficiency and selectivity reduces waste generation and the need for stoichiometric reagents. epitomejournals.comijesrr.org Researchers are exploring the use of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, which can significantly reduce energy consumption and the formation of unwanted byproducts. numberanalytics.com

Flow chemistry is another promising approach that aligns with the goals of green chemistry. numberanalytics.com By conducting reactions in continuous flow reactors, chemists can achieve precise control over reaction parameters, leading to improved yields, reduced waste, and enhanced safety, particularly for large-scale production. numberanalytics.com The chemoenzymatic synthesis of related compounds, such as (S)-5-methylhept-2-en-4-one, highlights a green and scalable alternative that utilizes natural substrates and avoids harsh reagents. mdpi.com

The Quest for Precision: Novel Catalytic Systems for Enynol Transformations

The development of novel catalytic systems is a cornerstone of advancing enynol chemistry, with a strong emphasis on achieving high levels of selectivity. Gold catalysts, in particular, have shown great promise in mediating a variety of transformations involving enynols and related compounds. researchgate.net Recent research has focused on gold-catalyzed coupling reactions of enynals and enynols, which proceed with high atom economy and a good tolerance for various functional groups. acs.orgnih.govacs.org

A significant area of exploration is the design of bifunctional ligands that can actively participate in the catalytic cycle, lowering reaction barriers and enabling new reactivities. acs.org For instance, the use of chiral bifunctional biaryl-2-ylphosphine ligands in gold-catalyzed enyne cycloisomerization has demonstrated the ability to induce high levels of enantioselectivity through hydrogen-bonding interactions between the ligand and the substrate. acs.org This strategy has been successfully applied to various cyclization modes, including 6-endo, 5-exo, and 5-endo cyclizations. acs.org

Furthermore, the combination of gold catalysis with other catalytic modes, such as photoredox catalysis, is expanding the scope of possible transformations. researchgate.net This dual catalytic approach allows for novel C-C bond formations and functionalizations under mild conditions. researchgate.net The ability to steer reactions towards specific products by carefully selecting the catalyst and reaction conditions is a testament to the increasing sophistication of modern catalytic methods. acs.orgnih.govacs.org

Beyond the Molecule: Expanding the Applications of Enynol Transformations

The versatility of enynol transformations is paving the way for their application in the synthesis of diverse and complex molecular architectures, as well as in the field of materials science. rsc.org The cascade cyclization of enynols has proven to be a powerful tool for constructing a wide variety of carbocycles and heterocycles, which are common structural motifs in natural products and pharmaceutically active compounds. rsc.org

The development of new catalytic methods, such as those employing platinum and gold, has significantly broadened the range of accessible molecular structures. researchgate.net For example, gold-catalyzed transformations of enynes have been utilized to synthesize structurally intriguing and biologically relevant heterocyclic scaffolds. researchgate.net

In the realm of materials science, the unique electronic and structural properties of molecules derived from enynol transformations are being explored for the development of new materials with novel functionalities. youtube.comyoutube.com The precise control over molecular structure afforded by modern synthetic methods is crucial for tailoring the properties of these materials for specific applications. youtube.com While direct applications of 4-methylhept-3-en-5-yn-1-ol in materials science are still emerging, the broader class of enynol-derived structures holds significant potential for creating advanced materials for electronics, optics, and other technological fields. youtube.com The fundamental research into these transformations is laying the groundwork for future innovations in materials design and engineering. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.